molecular formula C19H16ClN3O3S B2735103 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005294-69-8

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2735103
CAS No.: 1005294-69-8
M. Wt: 401.87
InChI Key: XLGFCVKFURSAQX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the chlorine atom could result in various substituted benzamides .

Scientific Research Applications

3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Zardaverine: An anti-platelet agent with a pyridazine core.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide with a pyridazine structure.

    Norflurazon: Another herbicide with a pyridazine core.

Uniqueness

What sets 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to other pyridazine derivatives .

Properties

IUPAC Name

3-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-8-16(9-7-13)21-19(24)14-4-3-5-15(20)12-14/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFCVKFURSAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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